N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Overview
Description
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a chlorophenyl group, and a nicotinamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide are currently unknown
Mode of Action
It’s known that the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond .
Biochemical Pathways
Compounds with similar structures have been shown to influence various pathways, including those involved in antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
Result of Action
Compounds with similar structures have shown a wide range of biological applications, including treatment of hiv infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as CuI and solvents like acetonitrile (MeCN) at elevated temperatures (around 80°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives such as:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide stands out due to its unique combination of a quinazolinone core and a nicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2/c1-13-24-19-9-6-16(25-20(27)14-3-2-10-23-12-14)11-18(19)21(28)26(13)17-7-4-15(22)5-8-17/h2-12H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYZAXGZTQIRIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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